N-(2,6-dichloro-4-methoxyphenyl)acetamide
CAS No.: 136099-55-3
Cat. No.: VC20747068
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 136099-55-3 |
---|---|
Molecular Formula | C9H9Cl2NO2 |
Molecular Weight | 234.08 g/mol |
IUPAC Name | N-(2,6-dichloro-4-methoxyphenyl)acetamide |
Standard InChI | InChI=1S/C9H9Cl2NO2/c1-5(13)12-9-7(10)3-6(14-2)4-8(9)11/h3-4H,1-2H3,(H,12,13) |
Standard InChI Key | YMDULTGLSDMTFL-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl |
Canonical SMILES | CC(=O)NC1=C(C=C(C=C1Cl)OC)Cl |
Chemical Properties and Structure
Physical Properties
N-(2,6-dichloro-4-methoxyphenyl)acetamide is characterized by specific physical properties that define its behavior under various conditions. The molecular weight of the compound is 234.08 g/mol, which places it in the mid-range of organic compounds commonly used in pharmaceutical research . It is typically available as a solid compound with a purity standard of approximately 95% or higher for research-grade material .
The compound is stable at room temperature, requiring no special storage conditions beyond standard laboratory practices for organic chemicals. This stability contributes to its practicality in research settings, as it can be handled without elaborate precautions that would be necessary for thermally unstable compounds .
Table 1: Physical Properties of N-(2,6-dichloro-4-methoxyphenyl)acetamide
Property | Value |
---|---|
Molecular Weight | 234.08 g/mol |
Physical State | Solid |
Standard Purity | ≥95% |
Storage Requirements | Room temperature |
Solubility | Limited water solubility, soluble in organic solvents |
The solubility profile of N-(2,6-dichloro-4-methoxyphenyl)acetamide is consistent with its structure, showing limited solubility in water due to its relatively hydrophobic nature, but good solubility in various organic solvents like acetone, ethanol, and dimethyl sulfoxide (DMSO). This solubility pattern affects its applications in laboratory settings and influences its potential bioavailability in biological systems.
Molecular Structure
The molecular structure of N-(2,6-dichloro-4-methoxyphenyl)acetamide features a phenyl ring with three substituents: chlorine atoms at positions 2 and 6, and a methoxy group at position 4. The acetamide group is attached to the nitrogen atom, which is connected to the phenyl ring. The molecular formula is C9H9Cl2NO2, indicating the presence of nine carbon atoms, nine hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms .
The structural arrangement of these atoms creates a unique electron distribution that influences the compound's chemical behavior. The chlorine atoms, being electronegative, withdraw electron density from the phenyl ring, while the methoxy group contributes electron density through resonance effects. This electronic distribution affects the reactivity of different sites within the molecule and plays a crucial role in its interactions with biological targets.
Chemical Identifiers
For research and regulatory purposes, N-(2,6-dichloro-4-methoxyphenyl)acetamide is associated with several chemical identifiers that uniquely distinguish it from other compounds. The most common identifier is the Chemical Abstracts Service (CAS) registry number, which for this compound is 136099-55-3 . This unique numerical identifier allows for unambiguous identification in chemical databases and literature.
Additional identifiers include the molecular formula (C9H9Cl2NO2) and systematic IUPAC name, which provide information about the compound's composition and structure. These identifiers are essential for researchers seeking specific information about the compound in scientific databases and literature.
Table 2: Chemical Identifiers for N-(2,6-dichloro-4-methoxyphenyl)acetamide
Identifier Type | Value |
---|---|
CAS Number | 136099-55-3 |
Molecular Formula | C9H9Cl2NO2 |
IUPAC Name | N-(2,6-dichloro-4-methoxyphenyl)acetamide |
Product Category | Organic Building Blocks |
These identifiers facilitate the tracking and referencing of the compound in scientific literature and regulatory documentation, ensuring consistency in its identification across different contexts and applications.
Synthesis and Preparation
Reaction Conditions
The synthesis of N-(2,6-dichloro-4-methoxyphenyl)acetamide and similar compounds typically requires specific reaction conditions to ensure optimal yield and purity. When acetic anhydride is used as the acetylating agent, the reaction is often conducted in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the acetic acid byproduct and facilitate the reaction.
The reaction conditions may include:
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Temperature control: Typically room temperature to moderate heating (25-60°C)
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Solvent selection: Common solvents include dichloromethane, tetrahydrofuran, or toluene
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Reaction time: Ranging from a few hours to overnight, depending on reactivity
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Purification methods: Recrystallization or chromatography to achieve the desired purity
The optimized reaction conditions in industrial settings would focus on maximizing yield and purity while minimizing waste and environmental impact. The specific parameters would be adjusted based on scale, equipment, and specific requirements for the final product quality.
For research purposes, smaller-scale synthesis may employ more specialized conditions or alternative synthetic routes to achieve specific modifications or to study structure-activity relationships of the compound and its derivatives.
Chemical Reactivity
Types of Reactions
N-(2,6-dichloro-4-methoxyphenyl)acetamide can participate in various chemical reactions due to its functional groups and substitution pattern. The reactivity is influenced by the electronic effects of the chlorine atoms and the methoxy group on the phenyl ring, as well as the acetamide functionality.
Common reaction types for this class of compounds include:
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding aniline derivative and acetic acid. This reaction is relevant for metabolic transformations and potential degradation pathways in biological systems.
Substitution Reactions: The chlorine atoms, particularly in activated positions, can potentially undergo nucleophilic aromatic substitution reactions with appropriate nucleophiles. This reactivity can be utilized for further functionalization of the compound.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the specific reagents and conditions used. Oxidation might affect the methoxy group or lead to the formation of N-oxides, while reduction could potentially affect the chlorine substituents or the amide group.
Reaction Mechanisms
The reaction mechanisms involving N-(2,6-dichloro-4-methoxyphenyl)acetamide are influenced by the electronic effects of its substituents. The chlorine atoms, being electron-withdrawing, can activate certain positions of the aromatic ring toward nucleophilic attack, while deactivating it toward electrophilic substitution.
In hydrolysis reactions, the mechanism typically involves nucleophilic attack on the carbonyl carbon of the acetamide group, followed by collapse of the tetrahedral intermediate and release of the leaving group. Under basic conditions, hydroxide ions serve as the nucleophile, while under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen.
For substitution reactions involving the chlorine atoms, the mechanism would likely follow a nucleophilic aromatic substitution pathway, potentially through an addition-elimination sequence if the position is sufficiently activated by the electronic effects of other substituents.
The specific mechanisms of these reactions are important for understanding the compound's behavior in chemical transformations and for designing synthetic routes to derivatives with modified properties or enhanced biological activities.
Applications and Research
Scientific Applications
N-(2,6-dichloro-4-methoxyphenyl)acetamide has several potential scientific applications stemming from its structure and reactivity. One significant application is its use as an intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical or industrial utility.
The compound's unique substitution pattern makes it valuable for structure-activity relationship studies, where systematic modifications to molecular structure are correlated with changes in biological activity or physical properties. This approach is essential in the rational design of new compounds with improved characteristics for specific applications.
In analytical chemistry, compounds like N-(2,6-dichloro-4-methoxyphenyl)acetamide can serve as reference standards for chromatographic methods, particularly in the identification and quantification of related compounds in complex mixtures. The specific substitution pattern provides a distinctive chromatographic profile that aids in analytical separations and identifications.
Biological Activity
Research indicates that N-(2,6-dichloro-4-methoxyphenyl)acetamide may possess various biological activities, making it a compound of interest in pharmaceutical research. While specific data on this exact compound is limited in the available literature, similar acetanilide derivatives have shown antimicrobial, anti-inflammatory, and potential anticancer properties.
The biological activity of the compound is likely influenced by:
These characteristics collectively determine how the compound interacts with biological systems and its potential efficacy in various therapeutic applications. Ongoing research aims to elucidate the specific mechanisms underlying these biological activities and to optimize them through structural modifications.
Comparison with Related Compounds
N-(2,6-dichloro-4-methoxyphenyl)acetamide belongs to a broader family of substituted acetanilides, each with distinctive properties based on their specific substitution patterns. Comparing this compound with structurally related molecules provides insights into the effects of specific structural features on physical, chemical, and biological properties.
A close relative is 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide (CAS: 136099-58-6), which differs in having an additional phenyl group on the nitrogen and a chloroacetyl group instead of an acetyl group. This compound has a higher molecular weight (344.6 g/mol) compared to N-(2,6-dichloro-4-methoxyphenyl)acetamide (234.08 g/mol), and the additional substituents likely affect its solubility, reactivity, and potential biological activities.
Another related compound is N-(4-Methoxyphenyl)acetamide, which lacks the chlorine substituents present in N-(2,6-dichloro-4-methoxyphenyl)acetamide. This structural difference would significantly affect the electronic distribution in the molecule, potentially leading to different chemical reactivity and biological interactions .
Table 3: Comparison of Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
N-(2,6-dichloro-4-methoxyphenyl)acetamide | C9H9Cl2NO2 | 234.08 | Base structure with 2,6-dichloro and 4-methoxy substitution |
2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide | C15H12Cl3NO2 | 344.6 | Additional phenyl group on N and chloroacetyl instead of acetyl |
N-(4-Methoxyphenyl)acetamide | C9H11NO2 | 165.19 | Lacks chlorine substituents |
The structural variations among these compounds result in different physical properties, chemical reactivities, and biological activities. These differences can be exploited in rational drug design and the development of compounds with optimized properties for specific applications.
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